6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
- The compound’s systematic name is 6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione .
- It belongs to the class of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones .
- This compound features a piperazine fragment within its structure.
- It exhibits interesting biological properties, which we’ll explore further.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor and introduce the necessary functional groups. Specific synthetic routes may vary, but a common strategy includes cyclization reactions.
Reaction Conditions: These reactions typically occur under controlled temperature and solvent conditions.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions can lead to the formation of derivatives with modified functional groups.
Scientific Research Applications
Biology: It might exhibit interesting interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigate its potential as a drug candidate (e.g., kinase inhibitors).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets .
Pathways Involved: Further research is needed to identify the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While I don’t have an exhaustive list, you can explore related pyrroloquinoline derivatives.
Remember that this compound’s properties and applications are an active area of research, and new findings may emerge.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-6,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H25N3O4/c1-15-11-17-16(13-24(2,3)27-20(17)18(12-15)21(28)23(27)30)14-25-6-8-26(9-7-25)22(29)19-5-4-10-31-19/h4-5,10-13H,6-9,14H2,1-3H3 |
InChI Key |
NTXOELBNMFFUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C(=O)C5=CC=CO5)(C)C |
Origin of Product |
United States |
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